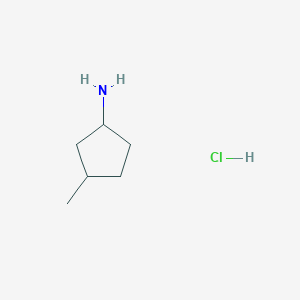

3-Methylcyclopentan-1-amine hydrochloride

Description

General Overview of Alicyclic Amine Chemistry

Alicyclic amines are organic compounds that feature an amine functional group attached to a non-aromatic, cyclic hydrocarbon structure. springernature.com These compounds are derivatives of ammonia (B1221849), where one or more hydrogen atoms have been replaced by an alicyclic alkyl group. nih.gov The chemistry of alicyclic amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity to the molecule.

These amines are pivotal building blocks in the synthesis of a wide range of more complex molecules. springernature.comresearchgate.net Their utility spans various sectors, including the development of pharmaceuticals, agrochemicals, and materials science. The cyclic nature of their backbone introduces conformational rigidity compared to their linear aliphatic counterparts, which can be a crucial factor in the design of molecules with specific three-dimensional shapes for biological targeting. The biotransformation of drugs containing alicyclic amine moieties is an important area of study in medicinal chemistry, as metabolic pathways can involve N-oxidation, N-dealkylation, and ring oxidation. capes.gov.brnih.gov

Modern synthetic methods have provided chemists with sophisticated tools to functionalize alicyclic amines at various positions on the ring, further expanding their utility in creating diverse molecular architectures. springernature.com

Significance of Hydrochloride Salts in Amine Handling and Reactivity

Amines, in their free base form, can be volatile, have unpleasant odors, and may be susceptible to degradation through oxidation. A common and highly effective method to address these challenges is to convert the amine into its hydrochloride salt. capes.gov.brnih.gov This is achieved through a simple acid-base reaction with hydrochloric acid. researchgate.net

The resulting 3-Methylcyclopentan-1-amine (B6597330) hydrochloride is an ionic salt, which confers several advantages:

Enhanced Stability: Hydrochloride salts are generally crystalline solids with higher melting points and are less prone to oxidation, leading to a longer shelf-life. capes.gov.br

Improved Solubility: The ionic nature of the salt significantly increases its solubility in water and other polar solvents, which is a critical property for many applications, including in the pharmaceutical industry to improve the bioavailability of drug substances. nih.govcapes.gov.brnih.govresearchgate.net

Ease of Handling: As stable, non-volatile solids, hydrochloride salts are easier and safer to handle, weigh, and store compared to the often-liquid and odorous free bases.

Latent Reactivity: The hydrochloride salt acts as a protected form of the more reactive free base. The free amine can be readily regenerated when needed by treatment with a base. capes.gov.br

Positioning of 3-Methylcyclopentan-1-amine Hydrochloride within Contemporary Organic Synthesis and Research

This compound, with its specific structure of a methyl-substituted cyclopentane (B165970) ring bearing an amino group, is a valuable building block in modern organic synthesis. The cyclopentane scaffold is a common motif in a variety of biologically active molecules. The presence of a methyl group introduces a stereocenter, which can be crucial for stereospecific interactions with biological targets.

While extensive research specifically detailing the applications of this compound is not widely published, its structural components suggest its utility as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Substituted cyclopentylamines are known to be key intermediates in the preparation of pharmaceutical compounds, such as those containing a triazolo[4,5-d]pyrimidine core. The synthesis of substituted benzamides with anti-inflammatory and analgesic properties also highlights the use of alicyclic amines in drug discovery.

The primary role of this compound in a research context is likely as a precursor or building block. Its synthesis would typically be achieved through established methods such as the reductive amination of 3-methylcyclopentanone (B121447) or the reduction of the corresponding oxime.

Chemical and Physical Properties

The specific experimental data for this compound is not extensively documented in publicly available literature. However, based on the properties of the free base, 3-methylcyclopentan-1-amine, and general knowledge of hydrochloride salts, the following properties can be inferred.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | nih.govuni.lu |

| Molecular Weight | 135.64 g/mol | nih.gov |

| Appearance | Likely a white to off-white crystalline solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | capes.gov.brnih.govresearchgate.net |

| Melting Point | Expected to be significantly higher than the free base | Inferred |

Synthesis of this compound

The synthesis of this compound would logically proceed from the corresponding ketone, 3-methylcyclopentanone. Two common and well-established synthetic routes are reductive amination and the formation and subsequent reduction of an oxime.

Reductive Amination of 3-Methylcyclopentanone

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. wikipedia.orgnih.govorganic-chemistry.org This process typically involves two main steps that can often be performed in a single pot:

Imine Formation: 3-Methylcyclopentanone reacts with ammonia to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine.

Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. researchgate.net The resulting 3-methylcyclopentan-1-amine free base can then be treated with hydrochloric acid to precipitate the hydrochloride salt.

Reduction of 3-Methylcyclopentanone Oxime

Another common synthetic pathway involves the formation of an oxime from the ketone, followed by its reduction.

Oxime Formation: 3-Methylcyclopentanone reacts with hydroxylamine (B1172632) (or its hydrochloride salt) to form 3-methylcyclopentanone oxime.

Oxime Reduction: The oxime is then reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This method also yields the free amine, which is then converted to the hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-2-3-6(7)4-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEFLGVMGQKMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylcyclopentan 1 Amine Hydrochloride and Its Derivatives

Established Synthetic Routes to Cyclopentane (B165970) Amines

The synthesis of the 3-methylcyclopentan-1-amine (B6597330) free base is the foundational step. This can be achieved through various methods that either construct the ring system with the amine functionality in place or introduce the amine group to a pre-existing cyclopentane ring.

Alkylation Approaches for Amine Introduction

Introducing the amine functionality via alkylation involves the reaction of a nitrogen nucleophile with a 3-methylcyclopentyl electrophile (e.g., a halide or sulfonate). The most direct approach, the alkylation of ammonia (B1221849) with a compound like 3-methylcyclopentyl bromide, is often problematic. masterorganicchemistry.com

This reaction is difficult to control because the primary amine product is typically more nucleophilic than the starting ammonia. masterorganicchemistry.comyoutube.com This leads to a "runaway reaction" where the primary amine competes with ammonia to react with the remaining alkyl halide, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com Due to the formation of multiple products and the resulting difficulties in separation, direct alkylation is often an inefficient method for preparing a pure primary amine. libretexts.orgmasterorganicchemistry.com

Conversion of Precursors to the Amine Functionality

A more controlled approach to synthesizing 3-methylcyclopentan-1-amine is through the functional group interconversion of a suitable precursor. ub.eduorganic-chemistry.org This strategy involves preparing a 3-methylcyclopentane derivative with a functional group that can be reliably converted into an amine.

Common precursors and their conversion reactions include:

Reduction of Azides: A 3-methylcyclopentyl azide (B81097) can be prepared via nucleophilic substitution of a halide or sulfonate with sodium azide (NaN₃). The resulting azide is then cleanly reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Reduction of Nitro Compounds: The reduction of a 3-methyl-1-nitrocyclopentane precursor to an amine can be achieved through various methods, including catalytic hydrogenation or using metals in acidic conditions. libretexts.org

Reduction of Amides: A 3-methylcyclopentanecarboxamide can be reduced to the corresponding amine using a powerful reducing agent like LiAlH₄. libretexts.org

Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide (B116566) with a 3-methylcyclopentyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the pure primary amine.

Table 2: Functional Group Interconversion Routes to Amines

| Precursor Functional Group | Intermediate | Conversion Reagent(s) | Final Product |

|---|---|---|---|

| Alcohol (-OH) | Sulfonate Ester (-OTs, -OMs) | 1. TsCl or MsCl, base 2. NaN₃ | 3-Methylcyclopentyl azide |

| Azide (-N₃) | - | H₂/Pd-C or LiAlH₄ | 3-Methylcyclopentan-1-amine vanderbilt.edu |

| Nitrile (-CN) | - | LiAlH₄ or H₂/Catalyst | 3-Methylcyclopentan-1-amine libretexts.org |

Synthesis of the Hydrochloride Salt Form

Once the free base of 3-methylcyclopentan-1-amine has been synthesized and purified, it is converted to its hydrochloride salt. This is done to improve its stability, crystallinity, and handling properties.

Protonation Techniques and Reaction Conditions

The formation of the hydrochloride salt is an acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrogen chloride (HCl). researchgate.net This can be achieved using several techniques:

Bubbling HCl Gas: Dry hydrogen chloride gas can be bubbled directly through a solution of the amine dissolved in an appropriate anhydrous solvent, such as diethyl ether, isopropanol (B130326), or methanol. researchgate.netsciencemadness.orggoogle.com The hydrochloride salt, being less soluble in the organic solvent, typically precipitates and can be collected by filtration. wordpress.com

Using a Solution of HCl: A solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or HCl in dioxane) can be added dropwise to a stirred solution of the amine. researchgate.networdpress.com This method offers better control over the stoichiometry.

In Situ HCl Generation: Hydrogen chloride can be generated within the reaction mixture. A common method involves the slow addition of a reagent like acetyl chloride to an alcohol solvent such as isopropanol or methanol. wordpress.comgoogle.com The acetyl chloride reacts with the alcohol to produce an ester and HCl, which then protonates the amine.

Anhydrous Environments for Salt Formation

For the successful isolation of a crystalline hydrochloride salt, maintaining an anhydrous (water-free) environment is critical. sciencemadness.org The presence of water can lead to the formation of oils or sticky, non-filterable solids instead of a free-flowing powder. sciencemadness.org

Water can interfere in several ways:

It can reduce the solubility of the hydrophobic amine in the organic solvent, causing it to precipitate as an oil before it can react with the acid. sciencemadness.org

It can solvate the ions of the salt, preventing it from precipitating out of the solution.

To ensure anhydrous conditions, solvents are often dried using drying agents like magnesium sulfate (B86663) (MgSO₄) prior to use. sciencemadness.org Furthermore, the hydrogen chloride used must also be dry. This is achieved by generating HCl gas from anhydrous reagents (e.g., dropping concentrated sulfuric acid onto sodium chloride) or by using commercially available solutions of HCl in anhydrous solvents. sciencemadness.orgwordpress.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Methylcyclopentan-1-amine hydrochloride |

| 3-Methylcyclopentan-1-amine |

| 3-methylcyclopentan-1-one |

| 3-methylcyclopentyl bromide |

| 3-methyl-1-nitrocyclopentane |

| 3-methylcyclopentanecarboxamide |

| 3-methylcyclopentyl azide |

| Ammonia |

| Acetyl chloride |

| Diethyl ether |

| Dioxane |

| Hydrogen chloride |

| Hydrazine |

| Isopropanol |

| Lithium aluminum hydride |

| Magnesium sulfate |

| Methanol |

| Potassium phthalimide |

| Sodium azide |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride (B8407120) |

| Sulfuric acid |

Exploration of Novel Synthetic Pathways

Recent advancements in organic synthesis have opened new avenues for the construction of complex molecular architectures. For 3-methylcyclopentan-1-amine derivatives, the focus has shifted towards multicomponent reactions and direct amination strategies, which promise to streamline synthetic sequences and provide access to a wider range of analogs.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. organic-chemistry.org Several MCRs, such as the Ugi, Petasis, and Mannich reactions, are initiated by the formation of an imine, which is a key intermediate in the synthesis of amines. nih.gov

The Ugi reaction , a four-component reaction involving a ketone, an amine, a carboxylic acid, and an isocyanide, offers a powerful tool for the synthesis of α-acylamino amides. wikipedia.orgbeilstein-journals.org By employing a cyclopentanone (B42830) derivative, such as 3-methylcyclopentanone (B121447), this reaction can be adapted to produce complex peptidomimetics incorporating the 3-methylcyclopentyl moiety. The reaction proceeds through the formation of an imine from the ketone and amine, which then reacts with the isocyanide and carboxylic acid. wikipedia.org The versatility of the Ugi reaction allows for the creation of large chemical libraries for drug discovery by varying each of the four components. youtube.com

The Petasis reaction , or borono-Mannich reaction, is another significant MCR that yields substituted amines from the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing α-amino acids and their derivatives under mild conditions. organic-chemistry.org The use of a chiral amine in the Petasis reaction can induce a high degree of stereocontrol, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. wikipedia.org For the synthesis of 3-methylcyclopentan-1-amine derivatives, 3-methylcyclopentanone could serve as the carbonyl component, reacting with an amine and a suitable boronic acid to generate a diverse array of substituted amines. nih.gov

A novel three-component reaction involving an arylidene oxazolone, an enal, and a nucleophilic heterocyclic carbene (NHC) has been reported for the facile synthesis of fully substituted cyclopentanone derivatives with three contiguous stereocenters. rsc.org This methodology highlights the potential of MCRs to construct highly functionalized cyclopentane rings, which can then be further elaborated to the desired amine.

Table 1: Key Multicomponent Reactions for Amine Synthesis

| Reaction Name | Reactants | Product Type | Relevance to 3-Methylcyclopentan-1-amine Synthesis |

|---|---|---|---|

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Incorporation of the 3-methylcyclopentyl scaffold into peptidomimetics. wikipedia.orgbeilstein-journals.org |

| Petasis Reaction | Amine, Carbonyl, Vinyl/Aryl-Boronic Acid | Substituted Amine | Direct formation of substituted amines from a cyclopentanone precursor. wikipedia.orgorganic-chemistry.org |

| Mannich Reaction | Amine, Carbonyl (non-enolizable), Carbonyl (enolizable) | β-Amino Carbonyl | Formation of a carbon-carbon bond and an amino group in one step. organic-chemistry.org |

Direct amination methods provide a more atom-economical route to amines by avoiding the use of nitrogen-based nucleophiles in multiple steps. Reductive amination of ketones is a cornerstone of this approach.

The reductive amination of 3-methylcyclopentanone is a direct and widely used method for the synthesis of 3-methylcyclopentan-1-amine. This reaction involves the in-situ formation of an imine or enamine from the ketone and an amine source (like ammonia or a primary amine), followed by reduction to the corresponding amine. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.comyoutube.com

Recent research has focused on developing more efficient and environmentally benign catalytic systems for reductive amination. For instance, ruthenium-based catalysts, such as those supported on niobium oxide (Ru/Nb2O5), have shown high efficacy in the reductive amination of cyclopentanone. researchgate.net The morphology of the support material has been found to significantly influence the catalytic activity, with layered Nb2O5 supporting a Ru catalyst achieving an 84% yield of cyclopentylamine (B150401) under optimized conditions. researchgate.net Furthermore, Cp*Ir(III) complexes bearing a picolinamidato ligand have been developed as effective catalysts for the direct reductive amination of ketones using ammonium formate (B1220265) as both the nitrogen and hydrogen source. nih.gov

For the synthesis of chiral amines, asymmetric reductive amination is a powerful technique. A Zn–ProPhenol catalyzed direct asymmetric amination of unactivated ketones using di-tert-butyl azodicarboxylate as the nitrogen source has been reported to construct tri- and tetrasubstituted N-containing stereocenters. rsc.org Such methods could be applied to 3-methylcyclopentanone to afford enantiomerically enriched 3-methylcyclopentan-1-amine.

Table 2: Catalytic Systems for Reductive Amination of Cyclopentanones

| Catalyst System | Ketone Substrate | Key Features | Reference |

|---|---|---|---|

| Ru/Nb2O5 | Cyclopentanone | High yield, influence of support morphology on activity. | researchgate.net |

| Cp*Ir(III) Complexes | Various Ketones | Uses ammonium formate as N and H source, operationally simple. | nih.gov |

| Re2O7/NaPF6 | Various Ketones | Effective for direct reductive amination with electron-deficient amines. | rsc.org |

Scalability and Optimization of Synthetic Protocols

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges. For the synthesis of this compound, scalability and optimization are critical to ensure a cost-effective, safe, and robust process.

A key aspect of optimizing the synthesis is managing the diastereoselectivity of the reaction, particularly in the reductive amination of 3-methylcyclopentanone, which can lead to a mixture of cis and trans isomers. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio. For instance, in the synthesis of highly substituted cyclopentanones via an aza-Michael reaction, excellent diastereoselectivity was achieved and attributed to hydrogen bonding between a tertiary alcohol and the incoming nucleophile. durham.ac.ukthieme-connect.de Similar mechanistic understanding is crucial for controlling the stereochemical outcome in the synthesis of 3-methylcyclopentan-1-amine.

Catalyst efficiency and recyclability are paramount for a scalable process. The use of heterogeneous catalysts, such as the Ru/Nb2O5 system, is advantageous as it simplifies product purification and allows for catalyst reuse, thereby reducing costs. researchgate.net Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is essential to maximize yield and selectivity while minimizing reaction time and energy consumption. masterorganicchemistry.com

Purification of the final product is another significant consideration for scalability. While laboratory-scale purifications often rely on chromatography, this method is generally not feasible for large-scale production. masterorganicchemistry.com Therefore, developing protocols that yield a product of high purity directly from the reaction or that can be purified by crystallization is highly desirable. The formation of the hydrochloride salt of 3-methylcyclopentan-1-amine can aid in its purification by inducing crystallization.

Chemical Reactivity and Derivatization Pathways of 3 Methylcyclopentan 1 Amine Hydrochloride

Reaction Mechanisms and Kinetic Studies

Investigation of Intermediates and Transition States

Deamination Intermediates: One of the fundamental reactions of primary amines is deamination, typically initiated by diazotization with nitrous acid (HNO₂). This process is known to proceed through a highly reactive diazonium salt intermediate. For 3-Methylcyclopentan-1-amine (B6597330), this would be 3-methylcyclopentanediazonium chloride.

The formation of this diazonium ion is a critical step, which then readily loses nitrogen gas (N₂) to form a carbocation intermediate. The structure and stability of this carbocation are pivotal in determining the final product distribution. In the case of 3-Methylcyclopentan-1-amine, a secondary carbocation at the C1 position of the cyclopentane (B165970) ring would be formed initially.

Recent studies on the deamination of other primary amines have also proposed the involvement of isodiazene intermediates under specific conditions. nih.govorganic-chemistry.org These intermediates could offer alternative reaction pathways and product outcomes.

Computational Insights into Transition States: Computational studies on similar systems, such as the reactions of other amines, provide insights into the energetics of these processes. For instance, density functional theory (DFT) calculations on related radical reactions have been used to determine the favorability of different mechanistic pathways, such as free radical versus metal-bound radical mechanisms. rsc.org

For the deamination of 3-Methylcyclopentan-1-amine, computational modeling would be invaluable for:

Determining the activation energies for the formation of the diazonium ion and the subsequent carbocation.

Mapping the potential energy surface for carbocation rearrangements.

Investigating the transition states for nucleophilic attack on the carbocation by various species in the reaction mixture (e.g., water, halide ions).

A hypothetical reaction coordinate diagram for the deamination of 3-Methylcyclopentan-1-amine leading to substitution products would illustrate the relative energies of the reactants, intermediates, transition states, and products.

Table 1: Postulated Intermediates in Reactions of 3-Methylcyclopentan-1-amine

| Reaction Type | Postulated Intermediate | Key Features |

|---|---|---|

| Deamination (Diazotization) | 3-Methylcyclopentanediazonium ion | Unstable, prone to N₂ loss |

| Deamination (Diazotization) | 3-Methylcyclopentyl cation (secondary) | Susceptible to rearrangement and nucleophilic attack |

Rearrangement Pathways

The secondary carbocation formed during the deamination of 3-Methylcyclopentan-1-amine is a prime candidate for molecular rearrangements, driven by the thermodynamic imperative to form a more stable carbocation.

Wagner-Meerwein Rearrangements: The most probable rearrangement pathway for the 3-methylcyclopentyl cation is a Wagner-Meerwein shift. wikipedia.orglibretexts.org This class of carbocation 1,2-rearrangement can involve the migration of a hydrogen atom (hydride shift) or an alkyl group. youtube.com In this specific case, a hydride shift from an adjacent carbon could lead to a more stable tertiary carbocation.

Specifically, a 1,2-hydride shift from the C2 or C5 position to the C1 carbocation would still result in a secondary carbocation. However, a more significant rearrangement could occur involving the methyl group or ring structure. A key possibility is the shift of a hydride from the C3 position, which would generate a tertiary carbocation at C3, a significantly more stable intermediate.

Ring Expansion and Contraction: Carbocation intermediates in cyclic systems are also known to undergo ring expansion or contraction if it leads to a more stable structure. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For the 3-methylcyclopentyl cation, a ring expansion to a substituted cyclohexane (B81311) derivative is a plausible pathway. This would relieve some of the ring strain inherent in the five-membered ring. Conversely, while less common for cyclopentane systems compared to larger rings, a ring contraction is a theoretical possibility. chemistrysteps.com The Demyanov ring expansion and contraction reactions, which involve the diazotization of aminocycloalkanes, exemplify these transformations. wikipedia.org

Table 2: Potential Rearrangement Products from the 3-Methylcyclopentyl Cation

| Rearrangement Type | Migrating Group | Intermediate Carbocation | Potential Final Product (after nucleophilic capture) |

|---|---|---|---|

| 1,2-Hydride Shift | H⁻ from C3 | 3-Methylcyclopentyl-3-cation (tertiary) | 1-Methylcyclopentan-1-ol |

It is important to note that the reaction conditions, including the solvent and the nucleophiles present, will significantly influence the outcome of these rearrangement pathways. libretexts.org

Stability and Degradation Pathways under Varied Chemical Environments

The stability of 3-Methylcyclopentan-1-amine hydrochloride is a critical parameter, particularly in contexts such as pharmaceutical formulation and industrial applications. Its degradation can be initiated by several factors, including pH, temperature, and oxidative stress. nih.govnih.govresearchgate.netresearchgate.net

Thermal Stability: In general, alicyclic amines, especially cyclic amines without extensive side chains, exhibit relatively good thermal stability. utexas.edu However, at elevated temperatures, thermal degradation can occur. For hindered amine light stabilizers, decomposition has been observed to start with the cleavage of C-N bonds. researchgate.net In the case of this compound, significant thermal stress could potentially lead to deamination, elimination reactions to form methylcyclopentene isomers, or polymerization.

Stability in Aqueous Solutions and pH Effects: The hydrochloride salt form generally enhances the stability of the amine in aqueous solution compared to the free base. fishersci.com The stability of amine hydrochlorides in aqueous environments is a complex interplay of solid-liquid and vapor-liquid equilibria, which can be influenced by pH and the presence of other ions. olisystems.com

Forced degradation studies on other amine hydrochlorides have shown that hydrolysis can be a significant degradation pathway, with the rate being highly dependent on pH. nih.gov For this compound, extreme pH conditions are expected to accelerate degradation.

Acidic Conditions: In strong acidic solutions and at elevated temperatures, the primary amine group is protonated, which generally protects it from nucleophilic attack. However, under forcing conditions, acid-catalyzed elimination or hydrolysis could occur.

Basic Conditions: In basic media, the free amine is generated, which is more susceptible to oxidation and other degradation reactions.

Oxidative Degradation: Primary amines are susceptible to oxidation. The presence of oxidizing agents could lead to the formation of various degradation products, including imines, oximes, or cleavage of the cyclopentane ring.

Table 3: Predicted Degradation Behavior of this compound under Stressed Conditions

| Stress Condition | Potential Degradation Pathway | Major Degradation Products |

|---|---|---|

| High Temperature | Thermal decomposition, Elimination | 1-Methylcyclopentene, 3-Methylcyclopentene, Polymeric materials |

| Strong Acid (e.g., HCl, heat) | Hydrolysis, Elimination | 3-Methylcyclopentanol, Methylcyclopentenes |

| Strong Base (e.g., NaOH, heat) | Oxidation, Elimination | 3-Methylcyclopentanone (B121447) (via imine), Methylcyclopentenes |

The data presented in this table is predictive and based on the general chemical principles of amine stability and degradation. Specific experimental studies would be required to confirm these pathways and products for this compound.

A comprehensive search of publicly available scientific literature and computational chemistry databases has revealed a lack of specific theoretical and computational studies focused solely on this compound. While general information regarding its basic chemical properties can be found, detailed research findings corresponding to the requested outline on quantum chemical calculations, spectroscopic predictions, reaction mechanisms, molecular dynamics, and force field development for this specific compound are not present in the available resources.

Therefore, it is not possible to generate an article with detailed, scientifically accurate research findings for each of the specified sections and subsections as requested. The field of computational chemistry is vast, but research tends to focus on molecules with specific industrial, pharmaceutical, or academic interest, and it appears that this compound has not been a subject of in-depth theoretical study that is publicly documented.

To provide a comprehensive article as outlined, dedicated computational research on this compound would need to be performed. Without such foundational research, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and reliance on existing research findings.

Applications of 3 Methylcyclopentan 1 Amine Hydrochloride As a Chemical Synthon and Ligand

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center and a reactive amine functional group are the primary characteristics that would qualify 3-methylcyclopentan-1-amine (B6597330) hydrochloride as a chiral building block in asymmetric synthesis. Chiral amines are fundamental to the synthesis of a vast array of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Precursor for Complex Organic Molecules

In theory, 3-methylcyclopentan-1-amine could serve as a starting material for the synthesis of more complex chiral molecules. The amine group can be readily converted into a wide range of other functional groups or used as a handle to introduce the chiral cyclopentyl motif into a larger molecular framework. For instance, it could potentially be used in the synthesis of chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction. However, specific examples of 3-methylcyclopentan-1-amine being used as a precursor for known complex organic molecules are not readily found in published literature.

Synthesis of Stereodefined Scaffolds

The cyclopentane (B165970) ring is a common scaffold in many biologically active molecules. A chiral substituted cyclopentane, such as 3-methylcyclopentan-1-amine, could theoretically be a valuable starting point for the synthesis of stereodefined scaffolds. The amine could act as a directing group or a point of diversification for creating libraries of compounds with specific three-dimensional arrangements. Despite this potential, there is a lack of documented instances where 3-methylcyclopentan-1-amine hydrochloride has been explicitly used for the construction of such scaffolds in peer-reviewed studies. The synthesis of complex cyclopentane derivatives often relies on other well-established methodologies and starting materials. nih.gov

Ligand Design in Coordination Chemistry

The nitrogen atom of the primary amine in 3-methylcyclopentan-1-amine possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The chirality of the molecule could be transferred to the resulting metal complex, which could then be used in enantioselective catalysis.

Transition Metal Catalysis Applications

Chiral ligands are paramount in asymmetric transition metal catalysis, a powerful tool for the synthesis of enantiomerically enriched products. A chiral amine like 3-methylcyclopentan-1-amine could, in principle, be elaborated into more complex chelating ligands (e.g., diamines, amino alcohols, or phosphine-amines). These ligands could then be coordinated to transition metals such as rhodium, ruthenium, palladium, or iridium to create catalysts for reactions like asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. While this is a common strategy in catalyst design, there are no prominent reports of ligands derived from 3-methylcyclopentan-1-amine being successfully employed in transition metal catalysis.

Chelation and Coordination Behavior

The coordination of simple monodentate amines like 3-methylcyclopentan-1-amine to metal centers is generally weak. For effective application in catalysis, it would likely need to be converted into a bidentate or polydentate ligand to take advantage of the chelate effect, which enhances the stability of the metal complex. The stereochemistry of the methyl group on the cyclopentane ring would influence the conformational preferences of the resulting metallacycle, which is a key factor in inducing enantioselectivity. Detailed studies on the specific chelation and coordination behavior of ligands derived from 3-methylcyclopentan-1-amine are not available in the current body of scientific literature.

Integration into Advanced Materials Science

The incorporation of chiral molecules into materials can lead to novel properties and applications, for instance, in chiral recognition, nonlinear optics, or as components of liquid crystals. The chiral nature and the functional handle of this compound suggest a potential, albeit underexplored, role in this field. It could hypothetically be used to create chiral polymers or be integrated into porous frameworks. However, there is a clear absence of research articles or patents demonstrating the integration of this compound into advanced materials.

Polymer Chemistry and Monomer Synthesis

While specific examples of polymers synthesized directly from this compound are not extensively documented in the reviewed literature, its primary amine structure suggests its potential as a monomer in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. researchgate.net The synthesis of polyamides can be achieved through various methods, including the reaction of a diamine with a diacid chloride in a process known as interfacial polymerization. nih.gov

In this context, 3-methylcyclopentan-1-amine could theoretically act as a mono-functional amine, which would cap the end of a growing polymer chain, thereby controlling its molecular weight. Alternatively, if incorporated into a molecule with a second reactive group, it could serve as a monomer to introduce specific physical and chemical properties into the resulting polymer. The synthesis of polyamide elastomers, for instance, involves the reaction of diacrylamide (B3188283) monomers with dimercaptan chain extenders, showcasing the versatility of amide-containing building blocks in creating materials with tailored mechanical properties. extrica.com The incorporation of cyclic structures like 3-methylcyclopentane into a polymer backbone can influence properties such as thermal stability and rigidity.

Components in Hydrogen Storage Materials Research

A significant area of research involving a derivative of 3-methylcyclopentan-1-amine is in the field of chemical hydrogen storage. The compound 3-Methyl-1,2-BN-cyclopentane, which is synthesized from precursors related to 3-methylcyclopentylamine, has been investigated as a promising liquid-phase hydrogen storage material. researchgate.netrsc.org This research is driven by the need for safe and efficient on-board hydrogen storage systems for applications such as fuel cell vehicles. mdpi.com

Research into 3-Methyl-1,2-BN-cyclopentane has provided detailed characterization of its properties relevant to hydrogen storage. researchgate.net A mixture of ammonia (B1221849) borane (B79455) dissolved in 3-methyl-1,2-dihydro-1,2-azaborolidine, a related compound, has been shown to provide a hydrogen storage capacity of approximately 5.6 wt%. researchgate.net The thermal stability and viscosity of these materials are critical parameters for their practical application.

Table 1: Properties of 3-Methyl-1,2-BN-cyclopentane for Hydrogen Storage

| Property | Value | Reference |

|---|---|---|

| Viscosity at Room Temp. | 25 ± 5 cP | researchgate.net |

| Thermal Stability | Stable at 30 °C, slow decomposition at 50 °C | researchgate.net |

The study of such boron-nitrogen (BN) cyclopentane isomers is part of a broader effort to develop "fuel blends" that remain in a liquid phase during hydrogen release, maximize hydrogen density, and maintain thermal stability at ambient temperatures. researchgate.net Amine-borane adducts are a key class of materials in this research area due to their high hydrogen content.

Development of Novel Organic Scaffolds for Chemical Libraries

The development of novel organic scaffolds is a cornerstone of medicinal chemistry and drug discovery, providing the structural framework for building diverse chemical libraries. enamine.net Combinatorial chemistry techniques enable the rapid synthesis of a large number of different but structurally related molecules. wikipedia.orgnih.gov These libraries are then screened for biological activity to identify new drug leads.

As a primary amine with a distinct three-dimensional structure, 3-methylcyclopentan-1-amine represents a useful building block for the synthesis of such libraries. nih.gov The amine group provides a reactive handle for a wide range of chemical transformations, allowing it to be readily incorporated into larger molecules. The synthesis of azomethines from primary amines and aldehydes is one example of a reaction used to generate diverse chemical entities. researchgate.net

The general principle of combinatorial synthesis involves the systematic and repetitive coupling of various building blocks. nih.gov By using a set of different starting materials in a series of reactions, a vast number of unique compounds can be generated. The specific stereochemistry and conformational properties of the 3-methylcyclopentyl moiety can introduce structural diversity that is valuable in exploring the chemical space for new bioactive compounds. While direct examples of large libraries built from this compound were not identified in the surveyed literature, its properties align with the requirements for a building block in such synthetic endeavors.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Methylcyclopentan-1-amine |

| 3-Methyl-1,2-BN-cyclopentane |

| 3-methyl-1,2-dihydro-1,2-azaborolidine |

| Ammonia borane |

| Polyamide |

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly becoming central to modern organic synthesis, aiming to reduce environmental impact through the use of sustainable materials and processes. For the synthesis of 3-Methylcyclopentan-1-amine (B6597330) and its subsequent derivatization, several green approaches are being explored. A primary focus is the replacement of traditional, often hazardous, reagents and solvents with more environmentally benign alternatives. Research has highlighted facile and eco-friendly synthetic routes for various saturated cyclic amines, including methods that are metal-free, solvent-free, operate in aqueous media, or utilize microwave assistance. nih.govorganic-chemistry.org

One promising direction is the use of biocatalysis. Enzymes such as transaminases and imine reductases (IREDs) offer highly selective and sustainable options for producing chiral amines. nih.govresearchgate.net The enzymatic reduction of prochiral imines can yield the desired enantiomer with high purity, avoiding the by-products common in traditional chemical reductions. researchgate.net Another green strategy is the "Borrowing Hydrogen" method, where alcohols and amines are reacted to form C-N bonds, with water as the only byproduct. Microwave-assisted versions of this technique can significantly reduce reaction times and eliminate the need for solvents. organic-chemistry.org

| Green Synthesis Strategy | Potential Application to 3-Methylcyclopentan-1-amine | Key Advantages |

| Biocatalytic Synthesis | Enantioselective synthesis of specific stereoisomers using transaminases or IREDs. | High stereoselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Rapid N-heterocyclization or derivatization reactions. | Reduced reaction times, often solvent-free, improved energy efficiency. organic-chemistry.org |

| Aqueous Media Synthesis | Cyclocondensation reactions in water as a solvent. | Eliminates volatile organic compounds (VOCs), improved safety. organic-chemistry.org |

| Gold-Catalyzed Hydroamination | Formation of the cyclic amine from unactivated olefins. | Mild reaction conditions, broad substrate scope compared to other metals. organic-chemistry.org |

These approaches represent a significant shift towards more sustainable manufacturing processes for cyclic amines, including 3-Methylcyclopentan-1-amine hydrochloride.

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering substantial advantages over traditional batch processing. rsc.org This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. acs.org For the production of amines, flow chemistry enables rapid reactions, superior heat transfer, and often reduces the formation of byproducts. acs.orgacs.org

The application of continuous flow systems can overcome challenges associated with complex or hazardous reactions. For instance, multi-step enzyme cascades that are incompatible in a single batch reactor can be successfully performed in continuous flow by passing the intermediates through sequential packed-bed enzyme modules. nih.gov This technique has been demonstrated in the synthesis of various structurally distinct amines. nih.gov Furthermore, flow chemistry facilitates safer handling of gaseous reagents and can be integrated with in-line purification and work-up steps, such as liquid-liquid extraction and crystallization, to create a seamless, automated production line. rsc.orgacs.org A 72-hour continuous flow synthesis of a secondary amine has been successfully demonstrated, showcasing the robustness of this approach for sustained production. researchgate.net

| Feature | Batch Processing | Continuous Flow Chemistry |

| Scalability | Often requires significant redevelopment for scale-up. | More easily scaled by running the system for longer durations. |

| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes at any given time, better heat dissipation, improved safety. acs.org |

| Efficiency | Slower reaction times, potential for byproduct formation. | Rapid reactions, precise control, often higher yields and purity. nih.govresearchgate.net |

| Integration | Difficult to integrate multiple reaction and purification steps. | Readily "telescoped" with in-line purification and analysis. rsc.orgacs.org |

Applying continuous flow technology to the synthesis of this compound could lead to a more efficient, safer, and economically viable manufacturing process, particularly for industrial-scale production.

Machine Learning and AI in Predicting Reactivity and Properties

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how researchers predict molecular behavior and design new compounds. arxiv.org By training algorithms on large datasets of chemical reactions and molecular properties, ML models can learn to predict the reactivity, stability, and other characteristics of novel molecules with remarkable accuracy. rsc.orgnih.gov

For amines, ML models have been developed to correlate chemical structure with properties like oxidative degradation rates. acs.org For example, a study investigating 30 different amines found that cyclic structures generally exhibited lower degradation rates and that these rates could be accurately predicted using a CatBoost machine learning model. acs.org Such predictive power is invaluable for selecting stable compounds for specific applications, such as in CO2 capture. acs.org Other ML approaches use quantum mechanics (QM) data to train deep learning models that can predict chemical reactivity scores orders of magnitude faster than traditional DFT simulations. arxiv.org These models can help predict electrophilicity and nucleophilicity, guiding synthetic chemists in planning reactions. arxiv.org The advent of tools like AlphaFold for predicting protein structures has also transformed enzyme engineering, enabling the design of biocatalysts with enhanced capabilities for synthesizing specific chiral amines. nih.gov

Future research could apply these AI and ML techniques to this compound and its derivatives. By building predictive models based on its structural features, researchers could rapidly screen virtual libraries of analogs for desired properties, accelerating the discovery of new functional molecules.

Exploration of Interdisciplinary Applications Beyond Traditional Organic Synthesis

While cyclic amines are well-established as crucial building blocks in pharmaceuticals and agrochemicals, their utility extends into a diverse range of interdisciplinary fields. nih.govyoutube.com The unique structural and chemical properties of the cyclic amine motif make it attractive for applications in materials science, polymer chemistry, and beyond. nih.gov

For example, cyclic secondary amines have been incorporated into perylene (B46583) diimide-based polymers to create materials for electrochromic devices, such as smart windows and sensors. rsc.org The structure of the amine influences the self-assembly and charge transport properties of the polymer, which are critical for device performance. rsc.org In medicinal chemistry, understanding the metabolic activation of cyclic tertiary amines is crucial, as their bioactivation can lead to reactive iminium intermediates, a factor that must be considered in drug design to minimize toxicity. nih.gov The broad utility of saturated cyclic amines in creating pharmacologically active agents, including antibiotics and anticancer drugs, underscores their importance. nih.gov

Future research on this compound could focus on its potential as a monomer or functionalizing agent in polymer synthesis or as a scaffold for developing novel materials with specific electronic or physical properties. Its role as a building block for creating bioactive molecules in fields beyond traditional pharmaceuticals, such as chemical biology probes or specialized agrochemicals, remains a rich area for exploration. nih.govrsc.org

Design of Analogs with Tuned Reactivity or Selectivity

The synthesis of analogs with tailored properties is a cornerstone of modern chemical research. acs.org By systematically modifying the structure of a parent compound like 3-methylcyclopentylamine, researchers can fine-tune its reactivity, selectivity, and biological activity. The development of new synthetic methods for chiral amines has been a major driver in this area, enabling the creation of a vast chemical space for drug discovery. rsc.orgnih.gov

Methodologies for creating functionalized cyclopentanes are rapidly advancing. A recently developed one-pot photochemical method allows for the synthesis of complex, highly functionalized cyclopentylamines from simple precursors. chemrxiv.org This modular approach, which can be scaled up using continuous flow, provides rapid access to diverse building blocks. chemrxiv.org Similarly, multicatalytic cascade reactions have been devised to produce functionalized cyclopentanones, which can serve as precursors to a variety of aminocyclopentane derivatives. nih.gov The design and synthesis of modular chiral ligands for transition-metal catalysts have also enabled new transformations for producing chiral amines with high efficiency and enantioselectivity. acs.org

For 3-Methylcyclopentan-1-amine, future research will likely involve the design and synthesis of analogs with additional functional groups on the cyclopentane (B165970) ring or modifications to the amine itself. These efforts could aim to:

Tune Basicity and Nucleophilicity: Introducing electron-withdrawing or -donating groups to alter the electronic properties of the amine.

Introduce New Reactive Handles: Incorporating functional groups that allow for specific downstream reactions, such as bioorthogonal ligation. mdpi.com

Control Stereochemistry: Developing enantioselective syntheses to isolate specific stereoisomers, which may possess unique biological activities. nih.gov

This targeted design of analogs will be crucial for developing next-generation pharmaceuticals, agrochemicals, and materials based on the 3-methylcyclopentylamine scaffold.

Q & A

Q. What are the key safety protocols for handling 3-Methylcyclopentan-1-amine hydrochloride in laboratory settings?

Researchers must wear personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Use fume hoods for ventilation, and avoid inhalation of dust or aerosols. Waste should be segregated and disposed of according to institutional guidelines for halogenated amines. Storage requires airtight containers in cool, dry conditions, ideally under inert gas to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves cyclopentane ring functionalization followed by amination. For example:

- Step 1 : Methylation of cyclopentanone derivatives to introduce the 3-methyl group.

- Step 2 : Reductive amination using sodium cyanoborohydride or catalytic hydrogenation to form the primary amine.

- Step 3 : Salt formation via HCl treatment in anhydrous ethanol . Yields can exceed 80% with optimized stoichiometry and reaction times .

Q. How should this compound be stored for long-term stability?

Store in amber glass containers at –20°C under nitrogen to prevent hygroscopic degradation. Desiccants like silica gel are recommended to maintain purity. Stability studies suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve amine intermediate solubility, while ethanol or acetone is ideal for HCl salt precipitation .

- Temperature control : Maintain 0–5°C during HCl addition to prevent side reactions.

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps reduces reaction time by 30% compared to borohydride methods .

Q. What advanced spectroscopic techniques validate the compound’s structural integrity?

- NMR : -NMR confirms methyl group integration (δ 1.2–1.4 ppm) and cyclopentane ring protons (δ 2.0–2.5 ppm). -NMR identifies the amine-bearing carbon (δ 45–50 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 133.1 (free base) and 169.6 (hydrochloride) .

- IR spectroscopy : N–H stretching (3300–3500 cm) and C–Cl bonds (700–800 cm) confirm salt formation .

Q. How do researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : Compare NMR and MS data with computational models (e.g., density functional theory) .

- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts like unreacted amines or oxidized derivatives .

- Reference standards : Calibrate instruments using certified reference materials (CRMs) from agencies like the European Pharmacopoeia .

Q. What methodologies study interactions between this compound and biological targets?

- Enzyme assays : Measure inhibition constants () using fluorogenic substrates to assess binding affinity to monoamine oxidases (MAOs) .

- Receptor binding studies : Radioligand competition assays (e.g., -ligand displacement) quantify interactions with serotonin or dopamine receptors .

- Molecular docking : Simulations (AutoDock Vina) predict binding poses in receptor active sites, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.